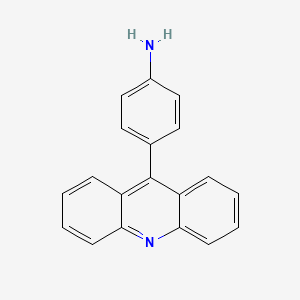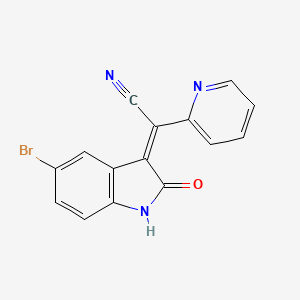![molecular formula C25H21N5O3S B10802299 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone](/img/structure/B10802299.png)
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazino-benzoxazepine core, an indole moiety, and a prop-2-enylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions often require temperatures around 150-160°C and the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would be applicable.
化学反応の分析
Types of Reactions
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigation of its pharmacological properties, including potential therapeutic applications.
Industry: Use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is not well-documented. based on the known activities of similar compounds, it is likely to interact with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression .
類似化合物との比較
Similar Compounds
3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: A precursor in the synthesis of the target compound.
4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-methoxyphenyl acetate: A structurally related compound with similar functional groups.
Uniqueness
The uniqueness of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone lies in its complex structure, which combines multiple heterocyclic systems and functional groups
特性
分子式 |
C25H21N5O3S |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C25H21N5O3S/c1-4-13-34-25-26-23-22(27-28-25)18-10-6-8-12-21(18)30(16(3)32)24(33-23)19-14-29(15(2)31)20-11-7-5-9-17(19)20/h4-12,14,24H,1,13H2,2-3H3 |
InChIキー |
ISBPEMXQSVAJBQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC=C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Phenyl-7,8-dihydroimidazo[1,2-a][1,10]phenanthroline](/img/structure/B10802217.png)
![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-phenylpyrazol-1-yl]propanenitrile](/img/structure/B10802220.png)
![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B10802222.png)
![6-amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10802223.png)
![6-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B10802241.png)

![3-[3-(4-fluorophenyl)-4-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]pyrazol-1-yl]propanenitrile](/img/structure/B10802261.png)



![Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B10802281.png)

![6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-2H-1,2,4-triazine-3,5-dione](/img/structure/B10802285.png)
